Inosine 2',3'-cyclic phosphate
Description
Structure
2D Structure
Properties
CAS No. |
15569-30-9 |
|---|---|
Molecular Formula |
C10H11N4O7P |
Molecular Weight |
330.19 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-1-4-6-7(21-22(17,18)20-6)10(19-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SBJVDTBACUMFFD-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OP(=O)(O4)O |
physical_description |
Solid |
Origin of Product |
United States |
Biogenesis and Biosynthesis of Inosine 2 ,3 Cyclic Phosphate
Enzymatic Formation through Ribonucleases
The primary route for the biogenesis of inosine (B1671953) 2',3'-cyclic phosphate (B84403) is through the action of endoribonucleases on RNA substrates containing inosine residues. worthington-biochem.comworthington-biochem.com This process is a fundamental aspect of RNA metabolism and involves a transesterification reaction catalyzed by the enzyme. nih.gov
The formation of a 2',3'-cyclic phosphate intermediate is a hallmark of the catalytic mechanism of many ribonucleases. nih.govnih.gov This process occurs in two principal steps:
Transesterification: This initial step involves a nucleophilic attack by the 2'-hydroxyl group of a ribose sugar on the adjacent phosphorus atom in the RNA backbone. nih.gov This reaction is facilitated by the enzyme's active site, which typically employs general acid-base catalysis. proteopedia.org For instance, in the well-studied mechanism of Ribonuclease A (RNase A), a histidine residue in the active site acts as a general base, abstracting a proton from the 2'-hydroxyl, thereby activating it for the nucleophilic attack. nih.govproteopedia.org Simultaneously, another histidine residue acts as a general acid, protonating the 5'-oxygen of the leaving group to facilitate the cleavage of the phosphodiester bond. nih.govproteopedia.org This concerted action results in the formation of a pentacovalent transition state which then resolves into a 2',3'-cyclic phosphate terminus on the upstream RNA fragment and a 5'-hydroxyl group on the downstream fragment. nih.govpnas.org
Hydrolysis: In the second, slower step, the 2',3'-cyclic phosphate intermediate is hydrolyzed to a 3'-phosphate monoester. nih.govnih.gov This reaction is essentially the reverse of the first step, with a water molecule, activated by a histidine residue (now acting as a base), attacking the phosphorus atom. proteopedia.org The other histidine (now acting as an acid) donates a proton to the 2'-oxygen, breaking the cyclic structure. proteopedia.org However, for many ribonucleases, the cyclic phosphate intermediate is a stable product that can be released from the enzyme before hydrolysis occurs. nih.gov
A variety of ribonucleases from different organisms and with diverse biological roles are capable of generating 2',3'-cyclic phosphates, including inosine 2',3'-cyclic phosphate when the substrate contains inosine.
Ribonuclease T1 (RNase T1), an endoribonuclease isolated from the fungus Aspergillus oryzae, exhibits high specificity for cleaving single-stranded RNA at the 3'-side of guanosine (B1672433) residues. wikipedia.orglaboratorynotes.com This cleavage reaction proceeds via the formation of a 2',3'-cyclic phosphate intermediate. worthington-biochem.comworthington-biochem.com Importantly, RNase T1 also recognizes and cleaves at inosine residues, which are structurally similar to guanosine, leading to the formation of this compound. worthington-biochem.comworthington-biochem.com This specificity makes RNase T1 a valuable tool in RNA sequencing and structural analysis. worthington-biochem.comlaboratorynotes.com The enzyme preferentially binds to single-stranded regions of RNA, and its activity is enhanced under denaturing conditions that expose the guanosine and inosine residues. laboratorynotes.com
| Property | Description | Reference |
|---|---|---|
| Enzyme Class | Endoribonuclease | worthington-biochem.comworthington-biochem.com |
| Source | Aspergillus oryzae | wikipedia.org |
| Substrate Specificity | Cleaves single-stranded RNA at the 3'-end of guanosine and inosine residues | worthington-biochem.comworthington-biochem.com |
| Intermediate Product | 2',3'-cyclic phosphate | worthington-biochem.comworthington-biochem.com |
| Final Product | 3'-phosphate | laboratorynotes.com |
Other endoribonucleases also contribute to the generation of 2',3'-cyclic phosphates.
Ribonuclease A (RNase A): A well-characterized enzyme from the pancreas, RNase A cleaves single-stranded RNA at the 3'-end of pyrimidine (B1678525) (cytosine and uracil) residues. nih.gov Its catalytic mechanism, involving a histidine triad (B1167595) (His12, His119, and Lys41), is a classic example of acid-base catalysis leading to the formation of a 2',3'-cyclic phosphate intermediate. nih.govproteopedia.org While its primary substrates are pyrimidines, the fundamental mechanism of cyclic phosphate formation is conserved among many ribonucleases.
Angiogenin (B13778026) (ANG): A member of the RNase A superfamily, angiogenin is a ribonuclease with roles in angiogenesis and stress response. frontiersin.orgrupress.org It cleaves tRNA within the anticodon loop, producing tRNA-derived stress-induced RNAs (tiRNAs). tandfonline.comnih.gov This cleavage results in a 5'-tiRNA fragment with a 2',3'-cyclic phosphate at its 3'-end and a 3'-tiRNA fragment with a 5'-hydroxyl group. tandfonline.comnih.gov
The formation of 2',3'-cyclic phosphates is a critical step in specific RNA processing pathways.
tRNA Splicing Endonucleases: In eukaryotes and archaea, the splicing of precursor tRNAs (pre-tRNAs) containing introns is initiated by a tRNA splicing endonuclease. nih.govresearchgate.net This enzyme complex cleaves the pre-tRNA at both the 5' and 3' splice sites. researchgate.net The cleavage at the 5' splice site generates a 5'-exon with a 2',3'-cyclic phosphate terminus and a linear intron with a 5'-hydroxyl group. nih.govunc.edu This cyclic phosphate is a necessary substrate for the subsequent ligation step carried out by a tRNA ligase. nih.gov
PrrC: The PrrC protein, found in some strains of E. coli, is an anticodon nuclease that is activated in response to T4 phage infection. nih.gov PrrC specifically cleaves the host's tRNALys in the anticodon loop, leading to the inhibition of viral protein synthesis. nih.gov This cleavage event also results in a tRNA half-molecule bearing a 2',3'-cyclic phosphate at the newly formed 3'-end. nih.gov
| Enzyme | Biological Process | Substrate | Resulting RNA Termini | Reference |
|---|---|---|---|---|
| Ribonuclease T1 | RNA degradation | Single-stranded RNA (at G or I) | 2',3'-cyclic phosphate, 5'-hydroxyl | worthington-biochem.comworthington-biochem.com |
| Ribonuclease A | RNA degradation | Single-stranded RNA (at C or U) | 2',3'-cyclic phosphate, 5'-hydroxyl | nih.gov |
| Angiogenin | Stress response, angiogenesis | tRNA anticodon loop | 2',3'-cyclic phosphate, 5'-hydroxyl | tandfonline.comnih.gov |
| tRNA Splicing Endonuclease | tRNA processing | pre-tRNA | 2',3'-cyclic phosphate (on 5' exon), 5'-hydroxyl (on 3' exon) | nih.govunc.edu |
| PrrC | Phage defense | tRNALys anticodon loop | 2',3'-cyclic phosphate, 5'-hydroxyl | nih.gov |
The efficiency of ribonuclease-catalyzed reactions, including the formation of this compound, is influenced by several factors, most notably pH. The pH of the environment affects the protonation state of key amino acid residues in the enzyme's active site, which is critical for their catalytic function.
For Ribonuclease T1, the optimal pH for its activity has been reported to be around 7.5. worthington-biochem.com However, other studies have shown a bell-shaped pH profile with the highest activity observed in the pH range of 5.5 to 6.8, with a maximum at pH 6.0. nih.gov This pH dependence is directly linked to the pKa values of the catalytic residues, such as histidines, which must be in the correct protonation state to act as general acids and bases during the transesterification reaction. oup.com Deviations from the optimal pH lead to a decrease in enzymatic efficiency. nih.gov Some members of the RNase T1 family, such as RNase He1, Ms, and U2, are exceptions, functioning optimally at an acidic pH of around 4.5. jst.go.jpnih.gov This shift in optimal pH is attributed to the presence of acidic amino acid residues within the enzyme's active site. jst.go.jpnih.gov
In addition to pH, the presence of metal ions can also influence ribonuclease activity. For instance, RNase T1 is inhibited by several divalent cations such as Ag²⁺, Zn²⁺, Cu²⁺, and Hg²⁺. worthington-biochem.com
Specific Ribonucleases Generating this compound
De Novo Cyclic Phosphate Formation by RNA 3'-Terminal Phosphate Cyclases (RtcA)
RNA 3'-terminal phosphate cyclases (RtcA) are enzymes found across bacteria, archaea, and eukarya that catalyze the ATP-dependent conversion of a 3'-phosphate terminus on an RNA molecule into a 2',3'-cyclic phosphate. nih.gov This enzymatic process is distinct from the more common formation of 2',3'-cyclic phosphates as intermediates during RNA cleavage by ribonucleases. researchgate.netnih.gov
Detailed Catalytic Mechanism of RtcA and Intermediates
The catalytic mechanism of RtcA is a sequential, three-step process involving two key covalent intermediates. nih.govpnas.org This process ensures the efficient and specific formation of the 2',3'-cyclic phosphate end.
The three nucleotidyl transfer steps are as follows:
Enzyme Adenylylation: The reaction is initiated by the reaction of RtcA with ATP in the presence of a divalent metal ion, typically Mg²⁺ or Mn²⁺. pnas.org This results in the formation of a covalent RtcA-AMP intermediate, with the release of pyrophosphate (PPi). nih.govpnas.org The adenylate group is linked via a phosphoamide bond to the Nε atom of a conserved histidine residue (His309 in E. coli RtcA and His307 in Pyrococcus horikoshii RtcA). nih.govnih.gov
AMP Transfer to RNA: The activated AMP moiety is then transferred from the RtcA-AMP intermediate to the 3'-phosphate of the substrate RNA. This step forms a second covalent intermediate, an RNA molecule with a 3'-adenylylated terminus, denoted as RNA(3')pp(5')A. nih.govnih.gov
Cyclization and AMP Release: The final step involves the nucleophilic attack of the 2'-hydroxyl group of the terminal ribose on the adjacent 3'-phosphorus atom within the RNA(3')pp(5')A intermediate. This intramolecular attack results in the formation of the 2',3'-cyclic phosphate terminus and the release of AMP. nih.govpnas.org
Crystal structures of RtcA in complex with its substrates and intermediates have provided significant insights into the stereochemical transitions that occur at the AMP phosphate during catalysis and the conformational changes in the enzyme that facilitate substrate binding and product release. pnas.org The RNA 3'-phosphate is positioned for an in-line attack on the P-N bond of the RtcA-(His)-AMP intermediate. nih.gov
| Step | Description | Reactants | Products | Key Intermediate |
| 1 | Enzyme Adenylylation | RtcA, ATP, Divalent Metal Ion | RtcA-AMP, PPi | RtcA-AMP |
| 2 | AMP Transfer to RNA | RtcA-AMP, RNA-3'-phosphate | RtcA, RNA(3')pp(5')A | RNA(3')pp(5')A |
| 3 | Cyclization | RNA(3')pp(5')A | RNA-2',3'-cyclic phosphate, AMP | - |
Biological Context and Substrate Specificity of RtcA
RtcA enzymes are implicated in various aspects of RNA processing and repair. uniprot.org In some bacteria, the rtcA gene is located in an operon with rtcB, an RNA ligase, suggesting a functional linkage in an RNA repair pathway. nih.gov
RtcA exhibits distinct substrate specificity:
Phosphate Terminus: The enzyme specifically acts on RNA molecules possessing a 3'-phosphate group. The terminal 3'-phosphate plays a crucial role in the recognition and binding of the substrate RNA by RtcA. nih.gov
Sugar Moiety: There is a strong preference for RNA over DNA, which is enforced by hydrogen bonding interactions with the 2'-hydroxyl groups of the ribose sugar in the nucleotide-binding sites. nih.gov
Nucleobase Sequence: RtcA demonstrates a lack of specificity for the nucleobase sequence of the RNA substrate, indicating that it recognizes the terminal structure rather than a particular sequence. nih.gov
Substrate Length: A trinucleotide has been identified as the minimal substrate length for RtcA activity. nih.gov
| Substrate Feature | RtcA Specificity |
| 3'-Terminus | Requires a 3'-phosphate |
| Sugar Moiety | Strong preference for RNA (ribose) |
| Nucleobase Sequence | Lacks sequence specificity |
| Minimal Length | Trinucleotide |
Chemical and Abiotic Pathways for Cyclic Phosphate Synthesis
Beyond enzymatic synthesis, this compound and other ribonucleoside 2',3'-cyclic phosphates can be formed through various chemical and abiotic routes. These pathways are significant for both laboratory synthesis and for understanding the potential origins of life.
Chemical Synthesis Methodologies for Mononucleotides and Oligonucleotides
Several chemical methods have been developed for the synthesis of 2',3'-cyclic phosphates of mononucleotides and for the creation of cyclic oligonucleotides.
For mononucleotides , methods often involve the cyclization of a precursor nucleoside. While not detailed in the provided search results, general approaches to nucleotide synthesis can be adapted for this purpose.
For the synthesis of cyclic oligonucleotides , established techniques for linear oligonucleotide synthesis are often modified to facilitate cyclization. Common methods include:
Solid-Phase Synthesis: This is a widely used automated method for creating oligonucleotides of a defined sequence. The synthesis is typically performed in the 3' to 5' direction using phosphoramidite (B1245037) building blocks. wikipedia.org For cyclization, the fully assembled linear oligonucleotide, while still attached to the solid support, can undergo an intramolecular condensation reaction to form the cyclic product. glenresearch.com
Phosphotriester Approach: This method can be adapted for the synthesis of cyclic oligonucleotides. It involves the use of protecting groups on the phosphate backbone, and cyclization is achieved through the formation of a phosphodiester bond between the 5' and 3' ends of the linear precursor. nih.gov
Prebiotic Conditions and Mechanisms of Cyclic Phosphate Formation
The formation of 2',3'-cyclic nucleotides is a key area of research in prebiotic chemistry, as these molecules are considered activated precursors for the non-enzymatic polymerization of RNA. acs.org
Several plausible prebiotic scenarios for the formation of cyclic phosphates have been proposed:
Wet-Dry Cycling: Subjecting 2',3'-cyclic nucleotides to cycles of hydration and dehydration, mimicking day-night cycles on early Earth, has been shown to efficiently drive their polymerization into RNA oligomers. acs.orgchemrxiv.org This process can occur at room temperature and under mildly alkaline conditions without the need for additional activating agents. acs.org
Base-Catalyzed Transesterification: Under alkaline conditions, the polymerization of 2',3'-cyclic nucleotides can proceed via a base-catalyzed transesterification mechanism. In this process, the 5'-hydroxyl group of one nucleotide, deprotonated by a base, acts as a nucleophile, attacking the 2',3'-cyclic phosphate of another nucleotide to form a phosphodiester bond. acs.org
Formation from Precursors: The synthesis of ribonucleoside 2',3'-cyclic phosphates may have occurred through the reaction of precursors such as ribose 1,2-cyclic phosphate with nucleobases in the presence of urea (B33335) under evaporating conditions. researchgate.net Additionally, the phosphorylation of ribose to form ribose phosphates is a critical step, and minerals like apatite have been shown to facilitate this process, especially in the presence of carbonate or formate, which increase the mineral's solubility. elsevierpure.com
These abiotic pathways provide a plausible route for the emergence of the building blocks of RNA on the early Earth, with 2',3'-cyclic phosphates playing a central role as activated monomers for polymerization.
Metabolism and Degradation of Inosine 2 ,3 Cyclic Phosphate
Enzymatic Hydrolysis by 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase)
2',3'-Cyclic nucleotide 3'-phosphodiesterase (CNPase) is a key enzyme responsible for the metabolism of 2',3'-cyclic nucleotides, including Inosine (B1671953) 2',3'-cyclic phosphate (B84403). It catalyzes the hydrolysis of the 3'-phosphoester bond of these cyclic compounds to yield the corresponding 2'-nucleoside monophosphates. wikipedia.orgresearchgate.netresearchgate.net CNPase is abundantly expressed in the central nervous system (CNS), particularly in the myelin sheath produced by oligodendrocytes, where it constitutes up to 4% of the total myelin protein. wikipedia.orgnih.gov
Catalytic Mechanism and Active Site Dynamics of CNPase
The catalytic domain of CNPase is a member of the 2H phosphoesterase superfamily, characterized by two conserved His-x-Thr/Ser-x (where x is a hydrophobic residue) motifs within the active site. researchgate.netplos.org The catalytic mechanism is proposed to be similar to the second step of the RNase A reaction mechanism. wikipedia.org
The active site lies in a groove and possesses a pseudo-twofold symmetry, which includes the two HxTx motifs and four critical water molecules. researchgate.netplos.org The catalytic cycle involves several dynamic steps:
Substrate Binding: The substrate, such as Inosine 2',3'-cyclic phosphate, enters the active site. The binding is facilitated by key residues, including the aromatic side chains of Phe235 and Tyr168, which are crucial for substrate recognition. nih.gov
Catalysis: Upon substrate binding, a series of conformational changes occur. A nucleophilic water molecule, activated by His309 acting as a general base, attacks the phosphorus atom. researchgate.net Simultaneously, His230 acts as a general acid, protonating the 3'-oxygen of the ribose, which facilitates the cleavage of the 3'-phosphoester bond. researchgate.net
Product Repositioning and Release: During catalysis, the β5-α7 loop, a unique feature of CNPase, undergoes significant movement. nih.govresearchgate.net This loop opens to form a cavity for the product's phosphate group and then closes again to reposition and release the final 2'-monophosphate product. researchgate.net Residue Arg307 is thought to influence the active site's electrostatic environment and regulate the dynamics of these loops. nih.gov
Table 1: Key Residues and Components in the CNPase Catalytic Mechanism
| Component | Role in Catalysis |
|---|---|
| His-x-Thr-x Motifs | Form the core of the 2H phosphoesterase active site. |
| His309 | Acts as a general base, activating a nucleophilic water molecule. researchgate.net |
| His230 | Acts as a general acid, protonating the ribose 3'-oxygen. researchgate.net |
| Phe235, Tyr168 | Crucial for substrate binding via their aromatic side chains. nih.gov |
| Arg307 | Regulates active site electrostatics and loop dynamics. nih.gov |
| β5-α7 Loop | Undergoes conformational changes for product binding and release. nih.govresearchgate.net |
| Water Molecules | Four symmetrically arranged water molecules are key to the catalytic process. researchgate.net |
Substrate Specificity of CNPase, Including this compound
CNPase exhibits a specific phosphodiesterase activity, selectively hydrolyzing the 3'-phosphoester bond of 2',3'-cyclic nucleotides to produce 2'-nucleotides. wikipedia.orgebi.ac.uk The enzyme can hydrolyze both purine (B94841) and pyrimidine (B1678525) 2',3'-cyclic nucleotides. wikipedia.org While its endogenous substrate was long considered unknown, recent studies have identified 2',3'-cAMP as a key in vivo substrate, which is metabolized to 2'-AMP. nih.gov By extension, CNPase is the primary enzyme for the hydrolysis of other 2',3'-cyclic nucleotides like this compound.
The enzyme's substrate preference is dictated by the specific interactions within its active site. While detailed kinetic data for this compound is not extensively documented in comparative studies, the enzyme's structure allows for the accommodation of various nucleobases. Molecular dynamics simulations have shown that CNPase's molecular conformation is more accessible to 2',3'-cyclic nucleotides than to their 3',5'-cyclic counterparts, confirming that 2',3'-cyclic nucleotides are the favored substrates. mdpi.com For example, the binding energy for 2',3'-cGMP is more favorable than for 3',5'-cGMP, indicating a structural preference for the 2',3'-cyclic configuration. mdpi.com
Biological Consequences of CNPase Activity
The hydrolysis of 2',3'-cyclic nucleotides by CNPase has significant biological implications, extending beyond simple catabolism.
Adenosine (B11128) Production and Neuroprotection: One of the most critical functions is its role in the extracellular 2',3'-cAMP-adenosine pathway. nih.gov CNPase hydrolyzes 2',3'-cAMP to 2'-AMP, which is subsequently converted to adenosine. nih.gov This pathway is particularly robust in oligodendrocytes. nih.gov The production of adenosine, a known neuroprotectant, and the reduction of 2',3'-cAMP, which can be a mitochondrial toxin, may represent a vital mechanism for glial trophic support to axons, especially after injury. researchgate.netnih.gov
Mitochondrial Function: CNPase is also found in mitochondria (mtCNPase), where it plays a role in regulating mitochondrial integrity. mdpi.commdpi.com Its substrates, the 2',3'-cyclic nucleotides, can impair mitochondrial function and promote the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. mdpi.commdpi.com By hydrolyzing these cyclic nucleotides, mtCNPase helps protect mitochondrial respiration and energy production, thereby mitigating cellular stress and preventing cell death. mdpi.commdpi.com
Myelination and Cytoskeletal Dynamics: Although CNPase-deficient mice show relatively normal myelin structure, they suffer from progressive neuropathy and axonal degeneration, suggesting a role in long-term axon-glial support rather than myelin formation itself. nih.govnih.gov CNPase also interacts with the actin cytoskeleton, potentially influencing the morphology of myelinating glial cells. nih.govnih.gov
RNA Metabolism: Given its absolute specificity for 2',3'-cyclic substrates, which are intermediates in RNA cleavage, it is suggested that CNPase may be involved in RNA metabolism. ebi.ac.uknih.gov It could potentially "heal" RNA ends by hydrolyzing the terminal 2',3'-cyclic phosphate. plos.org
Other Enzymatic Degradation Pathways (e.g., Spleen Phosphodiesterase II)
Besides CNPase, other phosphodiesterases can potentially degrade this compound. Spleen phosphodiesterase II, also known as spleen exonuclease, is one such enzyme. worthington-biochem.com This enzyme sequentially hydrolyzes 3'-phosphomononucleotides from the 5'-hydroxyl end of oligonucleotides. worthington-biochem.com Its primary substrates are ribo- and deoxyribo-oligonucleotides, including RNA "core" and alkali-treated DNA. worthington-biochem.comsigmaaldrich.com While its main function is as an exonuclease acting on polynucleotide chains, it also hydrolyzes 3'-alkyl- and 3'-aryl-nucleoside phosphates. sigmaaldrich.com This suggests a potential, though less specific, activity towards small cyclic substrates like this compound, although it is not considered the primary enzyme for this reaction.
Chemical Hydrolysis Under Varied Conditions
This compound, like other ribonucleoside 2',3'-cyclic phosphates, is a chemically labile compound. ttu.ee Its stability is highly dependent on pH and temperature. The five-membered cyclic phosphate ring is strained, making it susceptible to hydrolysis.
Acidic Conditions: In an acidic medium, the hydrolysis of the P-O bond in nucleoside 2',3'-cyclic phosphates is accelerated by a factor of 10⁶ to 10⁷ compared to simple dialkyl phosphates. ttu.ee Acid-catalyzed hydrolysis typically results in a mixture of the corresponding nucleoside 2'- and 3'-monophosphates in nearly equal amounts. ttu.ee This rapid hydrolysis under acidic conditions is a characteristic feature of these cyclic compounds. nih.gov
Alkaline Conditions: The cyclic phosphate ring is also susceptible to hydrolysis under alkaline conditions. ttu.eersc.org The reaction proceeds via nucleophilic attack on the phosphorus atom, leading to the opening of the ring to form a mixture of 2'- and 3'-monophosphates. ttu.ee The relative stability in alkaline media varies depending on the nucleobase, with adenosine 2',3'-cyclic phosphate being the most stable and uridine (B1682114) 2',3'-cyclic phosphate being the most labile. ttu.ee
Neutral Conditions: At neutral pH and low temperatures, ribonucleoside 2',3'-cyclic phosphates can exist, but they are prone to hydrolysis upon heating. ttu.ee At 100°C in a neutral medium, they are converted into the corresponding nucleosides, indicating that under these conditions, the phosphodiester bond is hydrolyzed first, followed by rapid hydrolysis of the resulting phosphomonoester bond. ttu.ee
Table 2: Summary of Hydrolysis Conditions for Nucleoside 2',3'-Cyclic Phosphates
| Condition | Rate of Hydrolysis | Products |
|---|---|---|
| Acidic (pH < 7) | Very rapid (10⁶-10⁷ times faster than dialkyl phosphates) ttu.ee | Mixture of 2'- and 3'-monophosphates. ttu.ee |
| Alkaline (pH > 7) | Rapid | Mixture of 2'- and 3'-monophosphates. ttu.ee |
| Neutral (pH ≈ 7) | Stable at low temperatures; hydrolysis occurs upon heating. ttu.ee | Nucleosides (via intermediate monophosphates). ttu.ee |
Biological and Molecular Functions of Inosine 2 ,3 Cyclic Phosphate
Roles in RNA Metabolism and Processing
The presence of a 2',3'-cyclic phosphate (B84403) terminus on an RNA molecule is a significant determinant of its fate within the cell, influencing its processing, protein interactions, and stability.
Cellular RNA molecules typically possess either phosphate or hydroxyl groups at their termini. A 2',3'-cyclic phosphate (cP) is a distinct form of an RNA 3'-terminus where the phosphate group bridges the 2' and 3' positions of the ribose sugar. This modification is primarily generated during the cleavage of RNA by a wide array of ribonucleases. Many endoribonucleases, including RNase A, RNase T1, and RNase T2, cleave RNA through a two-step process involving a transesterification reaction that results in the formation of a 2',3'-cyclic phosphate intermediate. While for some ribonucleases this is a transient intermediate that is subsequently hydrolyzed to a 3'-phosphate, for others, the 2',3'-cyclic phosphate-terminated RNA is the final product.
The widespread use of standard RNA sequencing (RNA-seq) methodologies in transcriptome profiling has inadvertently led to the underrepresentation of RNAs bearing a 3'-terminal cyclic phosphate. This is because the ligation step in conventional RNA-seq library preparation protocols requires a 3'-hydroxyl group, and the presence of a 2',3'-cyclic phosphate inhibits this reaction. Consequently, these cP-containing RNAs constitute a "hidden transcriptome," a layer of cellular RNA that is not captured by standard sequencing techniques but is increasingly recognized for its physiological importance.
| Enzyme Family | Role in 2',3'-Cyclic Phosphate Formation | Resulting RNA Terminus |
| Endoribonucleases (e.g., RNase A, RNase T1) | Catalyze RNA cleavage via transesterification | Intermediate or final 2',3'-cyclic phosphate |
| tRNA Splicing Endonuclease | Cleaves pre-tRNA to generate exons with 2',3'-cyclic phosphate | Intermediate 2',3'-cyclic phosphate |
| Ribozymes | Self-cleavage can result in 2',3'-cyclic phosphate formation | Final 2',3'-cyclic phosphate |
The splicing of transfer RNA (tRNA) is a fundamental process in all domains of life, and in many organisms, it involves the generation of a 2',3'-cyclic phosphate. During tRNA splicing, an endonuclease cleaves the pre-tRNA at the exon-intron junctions, resulting in a 5'-exon with a 2',3'-cyclic phosphate terminus and a 3'-exon with a 5'-hydroxyl group. The subsequent ligation of the two exons is handled by different pathways. In the direct ligation pathway, found in animals and archaea, the 2',3'-cyclic phosphate is directly utilized in the ligation reaction.
In other organisms, such as fungi and plants, a more complex "healing and sealing" pathway is employed. A multifunctional tRNA ligase first hydrolyzes the 2',3'-cyclic phosphate to a 2'-phosphate and 3'-hydroxyl group. The 5'-hydroxyl of the other exon is then phosphorylated, and finally, the two ends are ligated.
RNA repair mechanisms also frequently involve the processing of 2',3'-cyclic phosphate ends. Cellular stress or viral infection can lead to RNA cleavage, generating fragments with 2',3'-cyclic phosphate termini. Enzymes such as the T4 polynucleotide kinase/phosphatase can process these ends by first hydrolyzing the cyclic phosphate to a 3'-phosphate and then to a 3'-hydroxyl, preparing the RNA for ligation and repair. The RtcB family of RNA ligases is specifically implicated in repairing RNAs with 2',3'-cyclic phosphate and 5'-hydroxyl ends.
| Process | Role of 2',3'-Cyclic Phosphate | Key Enzymes |
| tRNA Splicing (Direct Ligation) | Intermediate at the 5'-exon terminus | tRNA Splicing Endonuclease, tRNA Ligase |
| tRNA Splicing (Healing and Sealing) | Initial intermediate, hydrolyzed to 2'-phosphate | tRNA Splicing Endonuclease, Multifunctional tRNA Ligase (e.g., Trl1) |
| RNA Repair | Product of RNA damage, processed for ligation | T4 Polynucleotide Kinase/Phosphatase, RtcB Ligase |
Small nuclear RNAs (snRNAs) are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. The U6 snRNA, a critical catalytic component of the spliceosome, is notable for having a 2',3'-cyclic phosphate at its 3'-terminus in its mature form. In humans, approximately 90% of U6 snRNA molecules possess this modification.
The formation of the 2',3'-cyclic phosphate on U6 snRNA is a key step in its maturation and is not coupled to its participation in pre-mRNA splicing. This terminal modification plays a significant role in the assembly of the U6 small nuclear ribonucleoprotein (snRNP).
The 3'-terminal 2',3'-cyclic phosphate of U6 snRNA is a crucial determinant of its protein-binding partners. Nascent U6 snRNA transcripts with a 3'-hydroxyl end are bound by the La protein. However, upon maturation and the formation of the 2',3'-cyclic phosphate, the affinity for the La protein is reduced. Conversely, the presence of the 2',3'-cyclic phosphate enhances the binding of the LSm2-8 protein complex to U6 snRNA. This switch in protein binding is a critical event in the remodeling of the U6 snRNP during its biogenesis and recycling within the spliceosome cycle. The LSm2-8 complex is essential for keeping the mature U6 snRNA in the nucleus and for recruiting other factors, such as the p110 protein, which is involved in the recycling of the U4/U6 snRNP.
In the context of RNA ligation, the 2',3'-cyclic phosphate is a substrate for specific ligases. For instance, the Arabidopsis thaliana tRNA ligase specifically recognizes and ligates RNAs with a 2',3'-cyclic phosphate terminus. This specificity highlights the role of this terminal modification in directing enzymatic reactions for RNA joining.
The 2',3'-cyclic phosphate terminus can also influence the stability and turnover of RNA molecules. The presence of this modification can affect the susceptibility of an RNA to degradation by various nucleases. For example, the 2',3'-cyclic phosphatase Angel1 is involved in ribosome-associated quality control (RQC) and is thought to facilitate mRNA degradation by hydrolyzing a 2',3'-cyclic phosphate that is generated during the initial cleavage of the stalled mRNA. This suggests that the removal of the cyclic phosphate may be a prerequisite for subsequent degradation by 3'–5' exonucleases. Thus, the formation and removal of a 2',3'-cyclic phosphate can act as a regulatory step in RNA decay pathways.
Involvement in Cellular Signaling Networks
While the roles of inositol (B14025) phosphates as signaling molecules are well-established, with a complex network of inositol phosphate species influencing a vast array of cellular functions, the direct involvement of inosine (B1671953) 2',3'-cyclic phosphate as a signaling molecule is less clear. The primary roles of 2',3'-cyclic phosphates on RNA molecules, including those with inosine, appear to be centered on RNA metabolism, processing, and repair rather than acting as diffusible second messengers in the classical sense.
The generation of RNA fragments with 2',3'-cyclic phosphate termini can be triggered by cellular stress, which in turn can initiate specific cellular responses. For example, under stress conditions, angiogenin-mediated tRNA cleavage produces tRNA-derived stress-induced RNAs (tiRNAs) with 2',3'-cyclic phosphate ends, which can then modulate translation. In this context, the cP-containing RNA fragment itself, rather than free inosine 2',3'-cyclic phosphate, acts as the effector molecule.
Regulation of Bacterial Cellular Processes (e.g., Biofilm Formation, Motility, Stress Response)
In Gram-negative bacteria such as Escherichia coli and Salmonella enterica, 2',3'-cNMPs, including this compound, have been identified as important signaling molecules that modulate a variety of cellular processes. Their intracellular levels can fluctuate, influencing bacterial physiology and behavior. sigmaaldrich.com
Biofilm Formation: The formation of biofilms, which are communities of bacteria attached to a surface, is a key phenotype affected by 2',3'-cNMP levels. Studies have shown that these cyclic nucleotides modulate biofilm formation, although the precise mechanisms are still under investigation. semanticscholar.orgmerckmillipore.com This regulation is crucial for bacteria as biofilms play a significant role in their survival and persistence in various environments.
Motility: Bacterial motility, often driven by flagella, is another critical process regulated by 2',3'-cNMPs. Research has identified that pathways controlling flagellar motility are influenced by the intracellular concentrations of these molecules, suggesting that 2',3'-cNMPs help bacteria to transition between motile (planktonic) and non-motile (sessile) lifestyles. semanticscholar.orgsigmaaldrich.commerckmillipore.com
Stress Response: Bacteria produce 2',3'-cNMPs in response to cellular stress. sigmaaldrich.com These molecules, along with oligoribonucleotides that have a 2',3'-cyclic phosphate at their 3'-terminus, are involved in regulating responses to environmental challenges, such as acid tolerance. semanticscholar.org This suggests a role for this compound in helping bacteria adapt and survive under adverse conditions.
| Bacterial Process | Observed Effect of 2',3'-cNMPs | Bacterial Species Studied |
|---|---|---|
| Biofilm Formation | Modulation of biofilm development | Escherichia coli, Salmonella enterica |
| Motility | Regulation of flagellar motility | Escherichia coli, Salmonella enterica |
| Stress Response | Involvement in acid tolerance and other stress responses | Escherichia coli |
Potential Signaling Roles in Eukaryotic Cells
Functional roles for 2',3'-cNMPs are not limited to prokaryotes; they have also been identified in eukaryotic organisms, including plants and mammals. semanticscholar.orgsigmaaldrich.com In these organisms, the production of 2',3'-cNMPs is often linked to cellular stress or wounding. For instance, in the plant Arabidopsis thaliana, 2',3'-cAMP has been shown to mediate the assembly of stress granules, which are aggregates of proteins and RNAs that form in response to stress. semanticscholar.org This points to a conserved role of these molecules in cellular stress responses across different kingdoms of life. The presence of metabolic proteins in eukaryotes that are homologous to those involved in 2',3'-cNMP metabolism in E. coli suggests broad roles for these nucleotides in eukaryotic physiology as well. semanticscholar.orgsigmaaldrich.com
Modulation of Enzyme Activity and Biochemical Pathways
Phosphodiesterase Inhibitory Activity
Current research literature does not provide significant evidence to suggest that this compound acts as an inhibitor of the major families of 3',5'-cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of the second messengers cAMP and cGMP. ahajournals.orgcvpharmacology.com While some PDEs, such as PDE3, can be competitively inhibited by cGMP for the hydrolysis of cAMP, a similar inhibitory role for 2',3'-cyclic nucleotides like this compound has not been established. ahajournals.org Instead, specific enzymes named 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases) and 2',3'-cyclic-nucleotide 2'-phosphodiesterases are responsible for the hydrolysis and degradation of 2',3'-cyclic nucleotides themselves. mdpi.comwikipedia.org
Inhibition of Protein Kinases and Phosphatases
There is currently a lack of direct scientific evidence demonstrating that this compound functions as an inhibitor of protein kinases or protein phosphatases. These enzymes play a crucial role in cellular signaling by adding or removing phosphate groups from proteins, respectively. merckmillipore.comresearchgate.net While a vast number of natural and synthetic compounds are known to inhibit these enzymes, this compound is not typically classified among them based on available data.
Influence on Tryptophan Metabolism and Protein Synthesis
While a direct link between this compound and the regulation of tryptophan metabolism pathways has not been extensively documented, a significant influence on general protein synthesis has been identified. Recent studies have revealed that 2',3'-cNMPs, including presumably this compound, can directly interact with bacterial ribosomes. merckmillipore.com This binding has an inhibitory effect on translation, the process of protein synthesis. merckmillipore.commdpi.com This suggests that by altering the intracellular levels of 2',3'-cNMPs, bacterial cells can rapidly modulate their rate of protein production, providing a swift response to changing environmental or cellular conditions. merckmillipore.com This mechanism of translational control is distinct from the transcriptional regulation also influenced by these molecules. merckmillipore.com
Implications in Neurological Function and Development
This compound and other 2',3'-cNMPs are particularly relevant in the context of the vertebrate nervous system due to the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). CNPase is highly abundant in the myelin sheath, the protective layer surrounding nerve axons, and is predominantly expressed by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system. ahajournals.orgmdpi.com
The primary function of CNPase is to catalyze the hydrolysis of 2',3'-cyclic nucleotides to their 2'-monophosphate forms. cvpharmacology.commdpi.com For example, it metabolizes 2',3'-cAMP to 2'-AMP. wikipedia.org This function is critical for maintaining the integrity of myelin and supporting axonal health. The absence or dysfunction of CNPase can lead to axonal swelling and neuronal degeneration. nih.gov
CNPase is considered one of the earliest markers of oligodendrocyte differentiation and is thought to be crucial in the process of myelination. mdpi.com Its high concentration in the non-compacted regions of myelin suggests a role in RNA metabolism within the myelinating glial cells. ahajournals.org Furthermore, studies have shown that the CNPase-mediated conversion of extracellular 2',3'-cAMP to adenosine (B11128) may serve as a neuroprotective mechanism, particularly after brain injury. wikipedia.org This pathway reduces levels of potentially toxic 2',3'-cAMP while increasing levels of adenosine, which has neuroprotective properties. wikipedia.org
| Aspect | Description |
|---|---|
| Primary Function | Hydrolyzes 2',3'-cyclic nucleotides (e.g., this compound) to 2'-nucleotides. cvpharmacology.commdpi.com |
| Location | Highly abundant in the myelin sheath of the central and peripheral nervous systems. ahajournals.orgmdpi.com |
| Cellular Expression | Expressed primarily by oligodendrocytes and Schwann cells. mdpi.com |
| Neurological Importance | Crucial for myelination, axonal integrity, and potential neuroprotection via the adenosine pathway. mdpi.comwikipedia.org |
Association with Neuronal Stasis and Development
This compound is a substrate for the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which is abundantly expressed in the myelin sheath of the vertebrate nervous system. plos.org CNPase is considered a myelin-associated enzyme, primarily localized in the cells responsible for elaborating myelin: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). nih.gov The expression of CNPase is one of the earliest markers of oligodendrocyte differentiation, suggesting a critical role in the processes leading up to myelination. wikipedia.org
Research indicates that CNPase is involved in the rapid growth and maintenance of the myelin membrane during its biogenesis by oligodendrocytes. nih.gov The enzyme's function is thought to be related to RNA metabolism within these myelinating cells. plos.orgnih.gov By hydrolyzing 2',3'-cyclic nucleotides like this compound into their 2'-mononucleotide counterparts, CNPase may participate in RNA trafficking, splicing, or metabolism, which are essential for the proper development and maintenance of neuronal structures. plos.orgnih.gov Furthermore, CNPase has been shown to associate with microtubules, suggesting it may play a role in regulating their distribution within the cytoplasm, a key factor for neuronal stability and development. wikipedia.org
Consequences of CNPase Absence on Axonal Integrity and Neuronal Degeneration
The absence of functional CNPase has profound consequences for the health and integrity of neurons. Studies using knockout mice have demonstrated that a deficiency in CNPase leads to progressive axonal degeneration and, ultimately, premature death. plos.org While the myelin sheath may appear structurally normal initially in these animals, they develop severe neurodegeneration as they age. nih.gov
The phenotype observed in CNPase-deficient mice suggests that the enzyme provides essential trophic support to axons. nih.gov The lack of CNPase is thought to inhibit a crucial glial-axonal support mechanism, leading to the observed neuropathy. nih.gov Even minor brain injury in young CNPase knockout mice can trigger a severe cycle of neurodegeneration, low-grade inflammation (astrogliosis and microgliosis), and axonal degeneration, resulting in a decline in cognitive functions such as working memory. nih.gov These findings underscore the critical role of CNPase, and by extension the metabolism of its substrates like this compound, in maintaining axonal integrity and preventing neuronal degeneration. plos.orgnih.govmdpi.com
| Model | Primary Consequence | Secondary Effects | Reference |
|---|---|---|---|
| CNPase Knockout Mice | Progressive axonal degeneration | Severe neurodegeneration with age, premature death | plos.orgnih.gov |
| Young CNPase Knockout Mice with Minor Brain Injury | Initiation of a neurodegenerative cycle | Low-grade inflammation, axonal degeneration, working memory deterioration | nih.gov |
Integration within Purine (B94841) Metabolic Pathways
This compound is structurally related to inosine monophosphate (IMP), a central intermediate in the metabolism of purines. wikipedia.org Purine metabolism consists of two main pathways: the de novo synthesis pathway and the salvage pathway.
In the de novo pathway, purines are synthesized from simpler precursors, culminating in the formation of IMP. wikipedia.orgmdpi.com IMP stands at a crucial branch point, as it can be converted into either adenosine monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), the building blocks for nucleic acids. wikipedia.org
The degradation of purines also involves inosine. AMP can be deaminated to form IMP, or it can be converted to adenosine, which is then deaminated to inosine. wikipedia.orgnih.gov Similarly, purine nucleoside phosphorylase acts on inosine to create the purine base hypoxanthine. wikipedia.org Hypoxanthine is subsequently oxidized to xanthine (B1682287) and then to uric acid, the final product of purine degradation in humans. wikipedia.org
This compound, as a cyclic form of inosine monophosphate, is positioned within this intricate network. Its formation and hydrolysis by CNPase represent a specific metabolic step connected to the broader purine pool. nih.gov The hydrolysis of this compound to Inosine 2'-monophosphate is part of the pathway that can ultimately feed into the purine degradation cascade, contributing to the formation of inosine and subsequently hypoxanthine. nih.govwikipedia.org
| Compound | Role | Pathway Involvement |
|---|---|---|
| Inosine Monophosphate (IMP) | Central precursor for AMP and GMP | De Novo Synthesis, Degradation |
| Inosine | Intermediate nucleoside | Degradation (from Adenosine/IMP), Precursor to Hypoxanthine |
| Hypoxanthine | Purine base | Degradation, Precursor to Xanthine |
| Uric Acid | Final product | Degradation |
| This compound | Substrate for CNPase | Linked to Purine Degradation via Inosine |
Interactions with Macromolecular Partners
Enzyme-Substrate Interactions
The unique cyclic phosphodiester bond of inosine (B1671953) 2',3'-cyclic phosphate (B84403) makes it a specific substrate for a number of enzymes. The recognition and processing of this molecule are crucial for various metabolic pathways.
While research on ribonucleases that specifically recognize and cleave inosine 2',3'-cyclic phosphate is ongoing, the broader context of how ribonucleases interact with inosine-containing RNA and 2',3'-cyclic phosphates provides significant insights. A novel ribonuclease, termed I-RNase, has been identified that demonstrates a high specificity for inosine-containing RNA (I-RNA). This enzyme exhibits an approximately 300-fold preferential binding to I-RNA compared to normal RNA, a specificity that dictates its degradative action. I-RNase functions as a 3'→5' exonuclease, producing 5'-mononucleotides. Its activity is dependent on the presence of inosine residues within the RNA substrate.
Furthermore, the recognition of the 2',3'-cyclic phosphate moiety itself is a critical determinant of specificity for certain RNA-binding protein complexes with ribonuclease activity or association. For instance, the Lsm2-8 complex shows a clear preference for RNA substrates terminating in a 2',3'-cyclic phosphate. This preference is structurally rationalized by the fact that the cyclic phosphate group induces an unusual syn conformation of the terminal base, which is specifically recognized by the complex.
| Enzyme/Complex | Substrate Specificity | Binding Affinity (Kd) |
| I-RNase | Inosine-containing RNA | ~300-fold higher for I-RNA than normal RNA |
| Lsm2-8 complex | Oligouridylate with a 2′,3′ cyclic phosphate | 26 nM |
| Lsm2-8 complex | Oligouridylate with a 3′ hydroxyl | 100 nM |
| Lsm2-8 complex | Oligouridylate with a 3′ phosphate | 152 nM |
2',3'-Cyclic nucleotide 3'-phosphodiesterase (CNPase) is a myelin-associated enzyme that catalyzes the hydrolysis of 2',3'-cyclic nucleotides to their corresponding 2'-mononucleates. The catalytic domain of CNPase features a highly conserved active site architecture tailored for the recognition of the 2',3'-cyclic phosphate group.
The active site contains two crucial His-x-Thr-x motifs. Upon substrate binding, the histidine and threonine residues from these motifs, in concert with a network of ordered water molecules, coordinate the 2',3'-cyclic phosphate. researchgate.net The catalytic mechanism is proposed to be similar to the second step of the RNase A reaction. A key histidine residue acts as a general base to activate a water molecule for a nucleophilic attack on the phosphorus atom of the cyclic phosphate, leading to the formation of a pentavalent transition state. Another histidine residue then acts as a general acid, donating a proton to the 3'-oxygen of the ribose, which serves as the leaving group, resulting in the formation of a 2'-phosphate product. researchgate.netresearchgate.net The architecture of the active site cleft, lined by specific proline, valine, arginine, phenylalanine, leucine, and tyrosine residues, ensures the correct positioning of the substrate for catalysis. scienceopen.com
| Key Active Site Components | Function in Catalysis |
| Two His-x-Thr-x motifs | Coordinate the 2',3'-cyclic phosphate group |
| Histidine residue (general base) | Activates a water molecule for nucleophilic attack |
| Histidine residue (general acid) | Donates a proton to the 3'-oxygen leaving group |
| Ordered water molecules | Participate in coordinating the substrate |
| Surrounding residues (Pro, Val, Arg, Phe, Leu, Tyr) | Form the active site cleft and position the substrate |
RNA-Protein Complex Formation and Dynamics
The presence of a 2',3'-cyclic phosphate terminus on an RNA molecule can act as a specific recognition signal, modulating the binding of various proteins and influencing the assembly and dynamics of RNA-protein complexes.
The biogenesis of the U6 small nuclear RNA (snRNA), a critical component of the spliceosome, provides a clear example of how a terminal 2',3'-cyclic phosphate can regulate RNA-protein interactions. Nascent U6 snRNA transcripts possess a 3'-hydroxyl (3'-OH) end and are initially bound by the La protein (Lhp1p in yeast). nih.gov The La protein is thought to act as a chaperone, facilitating the correct folding and assembly of the U6 snRNP. nih.gov
Following processing, the mature U6 snRNA terminates with a 2',3'-cyclic phosphate. This modification is a key determinant for the binding of the heteroheptameric Lsm2-8 complex. The Lsm2-8 complex binds with a significantly higher affinity to U6 snRNA with a 2',3'-cyclic phosphate end compared to one with a 3'-OH end. This interaction is mutually exclusive with La protein binding; La binds to the precursor, while Lsm2-8 binds to the mature, cyclic phosphate-containing form. nih.gov The stable association of the Lsm2-8 complex is essential for the nuclear accumulation and function of U6 snRNA. nih.gov
| RNA Terminus | Binding Protein | Functional Consequence |
| 3'-hydroxyl (nascent U6 snRNA) | La protein (Lhp1p) | Chaperoning, facilitating RNP formation |
| 2',3'-cyclic phosphate (mature U6 snRNA) | Lsm2-8 complex | Nuclear retention, spliceosome function |
In the process of transfer RNA (tRNA) splicing, which is essential for the maturation of many tRNAs, a 2',3'-cyclic phosphate is generated at the 3'-end of the 5'-exon following cleavage by a splicing endonuclease. nih.gov This cyclic phosphate is a crucial substrate for the subsequent ligation step catalyzed by tRNA ligases.
The mechanism of ligation can vary between organisms. In plants like Arabidopsis thaliana, the tRNA ligase AtRNL specifically recognizes the 2',3'-cyclic phosphate end. nih.gov The ligation process involves the conversion of the cyclic phosphate to a 2'-phosphate and a 3'-hydroxyl group. The 5'-hydroxyl end of the 3'-exon is then phosphorylated, and finally, a phosphodiester bond is formed between the 3'-hydroxyl of the 5'-exon and the 5'-phosphate of the 3'-exon. nih.gov Other organisms may employ different mechanisms for ligating the cyclic phosphate-containing exon. The RtcB family of RNA ligases, for instance, can directly ligate ends with a 2',3'-cyclic phosphate and a 5'-hydroxyl. nih.gov However, it has been shown that RtcB employs a two-step pathway where it first hydrolyzes the cyclic phosphate to a 3'-monophosphate, which is then ligated to the 5'-OH end. nih.gov
Interactions with DNA/RNA Splints in Ligation Reactions
In the context of non-enzymatic, template-directed RNA ligation, a process with significant implications for prebiotic RNA replication (the "RNA world" hypothesis), the 2',3'-cyclic phosphate serves as a prebiotically plausible activated group for the formation of phosphodiester bonds. In these reactions, a DNA or RNA "splint" or template strand is used to bring the two RNA fragments to be ligated into close proximity.
The ligation reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group of one RNA fragment on the 2',3'-cyclic phosphate of the other, forming a new phosphodiester bond. nih.govacs.org This process can lead to the formation of both canonical 3'-5' and non-canonical 2'-5' linkages. researchgate.net Studies have shown that this splinted ligation can occur in simple aqueous solutions with low salt concentrations and at a range of temperatures, making it a viable model for the non-enzymatic elongation of RNA polymers on early Earth. nih.govacs.org The efficiency of this ligation allows for the assembly of long RNA strands from shorter oligonucleotides. nih.govresearchgate.net
| Parameter | Description |
| Reactants | An RNA fragment with a 2',3'-cyclic phosphate and another with a 5'-hydroxyl group |
| Template | A complementary DNA or RNA "splint" |
| Mechanism | Nucleophilic attack of the 5'-hydroxyl on the cyclic phosphate |
| Products | A longer RNA strand with a newly formed phosphodiester bond (both 3'-5' and 2'-5' linkages possible) |
| Significance | A model for non-enzymatic RNA replication and elongation in a prebiotic world |
Research Methodologies and Future Directions in Inosine 2 ,3 Cyclic Phosphate Studies
Analytical Techniques for Detection and Quantification
Precise and sensitive analytical methods are fundamental to understanding the roles of inosine (B1671953) 2',3'-cyclic phosphate (B84403) in biological systems. High-Performance Liquid Chromatography (HPLC), mass spectrometry, and specialized quantitative PCR techniques are among the most powerful tools in this endeavor.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including inosine and its derivatives. nih.gov While specific protocols for inosine 2',3'-cyclic phosphate are not broadly detailed in isolation, the methods developed for inosine and other nucleoside phosphates provide a strong foundation. Reversed-phase HPLC, often using a C18 column, is a common approach for separating these polar molecules. nih.gov
The mobile phase composition is critical for achieving good separation. Typically, it consists of an aqueous buffer, such as ammonium (B1175870) phosphate, and an organic modifier like methanol. nih.gov Adjusting the pH of the mobile phase is also a key parameter for optimizing the retention and resolution of the analytes. nih.gov For instance, a slightly acidic pH can improve the separation of purine (B94841) metabolites. nih.gov Detection is commonly performed using a UV detector, as purine bases have a characteristic absorbance maximum around 254-260 nm. nih.govresearchgate.net The sensitivity of HPLC methods allows for the detection of these compounds at low concentrations, which is essential for analyzing biological samples where they may be present in trace amounts. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-phase C18 | Separation of polar analytes |
| Mobile Phase | Aqueous buffer (e.g., ammonium phosphate) with organic modifier (e.g., methanol) | Elution and separation of compounds |
| Detection | UV absorbance at ~254 nm | Quantification of purine-containing molecules |
| pH | Slightly acidic (e.g., pH 3.9) | Optimize retention and resolution |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of nucleoside metabolites. nih.gov This "gold standard" technique is crucial for both the identification and precise quantification of compounds like this compound from complex biological matrices. nih.gov In LC-MS/MS, the LC system first separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing structural information and enabling highly selective detection. shsmu.edu.cn
For quantitative analysis, multiple reaction monitoring (MRM) is often employed. shsmu.edu.cn In this mode, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and then a specific fragment ion is monitored. This high degree of specificity minimizes interference from other molecules in the sample, leading to very low limits of quantification. nih.govshsmu.edu.cn The accuracy and precision of these methods are typically very high, making them suitable for demanding applications such as clinical monitoring. shsmu.edu.cn
Standard RNA sequencing methods are often unable to capture RNAs with a 2',3'-cyclic phosphate terminus because this structure inhibits the ligation of adapters necessary for sequencing. nih.govnih.gov To overcome this, specialized techniques have been developed. One such method is cP-RNA-seq, which allows for the selective amplification and sequencing of RNAs bearing a 2',3'-cyclic phosphate. jefferson.edu This method involves treating the RNA sample to disrupt RNAs with 3'-hydroxyl or 3'-phosphate ends, while those with a 3'-cyclic phosphate remain intact for subsequent ligation and sequencing. jefferson.edu
For the quantification of specific cyclic phosphate-containing RNAs, multiplex TaqMan reverse transcription quantitative PCR (RT-qPCR) has been developed. nih.govresearchgate.net This method can simultaneously measure the levels of multiple RNA species with 2',3'-cyclic phosphate termini, even from limited sample amounts. nih.govresearchgate.net This approach has been successfully used to quantify 5'-tRNA halves, which are a class of functional RNAs that possess a 2',3'-cyclic phosphate end. nih.govresearchgate.net These quantitative methods are invaluable for studying the expression and regulation of this hidden layer of the transcriptome. nih.gov
Synthetic Methodologies for Research Probes and Analogs
The chemical and enzymatic synthesis of this compound and RNAs terminated with this group is essential for producing research tools to probe their biological functions. These synthetic molecules can be used as standards for analytical methods, as substrates for enzymatic assays, or as probes in functional studies.
The synthesis of RNA oligonucleotides is most commonly achieved through solid-phase phosphoramidite (B1245037) chemistry. nih.gov This method involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain that is attached to a solid support. nih.gov The synthesis cycle consists of four main steps: deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite monomer, capping of unreacted 5'-hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. nih.gov
To create an RNA with a 2',3'-cyclic phosphate at its terminus, a specialized solid support or a final synthesis step that induces cyclization is required. The choice of protecting groups for the 2'-hydroxyl group of the ribose is a critical aspect of RNA synthesis. atdbio.com These protecting groups must be stable throughout the synthesis cycles but readily removable at the end without causing degradation or isomerization of the RNA chain. atdbio.com By carefully designing the synthesis strategy, RNAs with a terminal 2',3'-cyclic phosphate can be produced for use in various research applications. nih.gov
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| Deprotection | Removal of the 5'-dimethoxytrityl (DMT) group | Acidic solution |
| Coupling | Addition of the next phosphoramidite monomer | Activator (e.g., tetrazole) |
| Capping | Acetylation of unreacted 5'-hydroxyl groups | Acetic anhydride |
| Oxidation | Conversion of phosphite triester to phosphate triester | Iodine and water |
Enzymatic methods provide an alternative route to synthesizing molecules with a 2',3'-cyclic phosphate. Many ribonucleases cleave RNA in a manner that generates a 2',3'-cyclic phosphate intermediate, and for some, this is the final product of the reaction. researchgate.netfrontiersin.org This natural process can be harnessed in vitro to produce RNAs with a 2',3'-cyclic phosphate terminus by treating a suitable RNA substrate with a specific ribonuclease. nih.gov
Furthermore, enzymes involved in nucleotide metabolism can be used to synthesize the precursor, inosine-5'-monophosphate (IMP), from which this compound could potentially be derived through subsequent enzymatic or chemical steps. For instance, purine phosphoribosyltransferases can catalyze the formation of 5'-NMPs from a nucleobase and 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). mdpi.com While direct enzymatic synthesis of this compound from simpler precursors is not a standard method, the enzymatic generation of related nucleotides is well-established. mdpi.com
Development of Cell-Permeable Cyclic Nucleotide Analogs
The inherent negative charge of the phosphate group in this compound (2',3'-cIMP) and other 2',3'-cyclic nucleotides (2',3'-cNMPs) restricts their ability to passively diffuse across the hydrophobic cell membrane. This limitation poses a significant challenge for studying their intracellular functions. To overcome this, researchers have focused on developing cell-permeable analogs. These modified versions of the cyclic nucleotides are designed to enter cells more readily, allowing for the direct investigation of their effects on cellular processes. nih.govemory.edu
One common strategy to enhance membrane permeability is the modification of the phosphate backbone to neutralize its charge. This can be achieved by esterifying the phosphate group, for example, by creating acetoxymethyl (AM) esters. Once inside the cell, endogenous esterase enzymes cleave the ester group, releasing the active 2',3'-cNMP. This approach has been successfully utilized to dissect the cellular processes in Gram-negative bacteria like Escherichia coli and Salmonella enterica serovar Typhimurium that are modulated by 2',3'-cNMPs. nih.govemory.edu
Other strategies for improving the cell permeability of cyclic nucleotides, and molecules like cyclic peptides, include N-methylation of the backbone and the incorporation of D-amino acids or other non-natural building blocks. nih.govoup.comacs.orgnih.govnih.govresearchgate.net While these specific modifications are more commonly applied to peptides, the underlying principle of masking polar groups to increase lipophilicity is a guiding concept in the design of cell-permeable small molecules, including nucleotide analogs. oup.comacs.orgnih.govresearchgate.net The development of next-generation analogs with increased resistance to degradation by phosphodiesterases and improved target specificity is an ongoing area of research. nih.govnih.govmdpi.com These chemical tools are invaluable for elucidating the specific roles of molecules like this compound in signaling pathways. nih.govmdpi.comtandfonline.com
Table 1: Strategies for Enhancing Cell Permeability of Cyclic Nucleotides
| Modification Strategy | Mechanism of Action | Example Application |
| Phosphate Esterification (e.g., AM esters) | Masks the negative charge of the phosphate group, increasing lipophilicity. The ester is cleaved by intracellular esterases to release the active nucleotide. | Studying the effects of 2',3'-cNMPs on biofilm formation and motility in E. coli. nih.govemory.edu |
| Backbone N-Methylation | Reduces the number of hydrogen bond donors, which can improve membrane permeability. | Primarily used for cyclic peptides, but the principle is applicable to other molecules. nih.govnih.gov |
| Incorporation of Lipophilic Moieties | Increases the overall hydrophobicity of the molecule, facilitating passage through the cell membrane. | A general strategy in drug design for improving bioavailability. mdpi.com |
Advanced Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Substrate Complexes)
Understanding the precise interactions between this compound and its metabolic enzymes is crucial for deciphering its biological function. X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, offering atomic-level insights into these interactions. Researchers have successfully used this method to study 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), an enzyme that hydrolyzes the 3'-phosphodiester bond of 2',3'-cyclic nucleotides to form 2'-nucleotides. nih.govplos.org
Crystallographic studies of the catalytic domain of mouse CNPase in complex with substrate analogs like 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) and the product 2'-AMP have illuminated the key steps of the catalytic cycle. nih.gov These structures have revealed the specific amino acid residues in the active site that are responsible for substrate binding and the coordination of a nucleophilic water molecule required for the hydrolysis reaction. nih.gov For instance, the data show an open and closed conformation of a loop near the active site, which is linked to the reaction mechanism. nih.gov
While these studies have primarily used 2',3'-cAMP, the conserved nature of the enzyme's active site suggests a similar binding mode for this compound. hmdb.ca The structural information gleaned from these enzyme-substrate and enzyme-product complexes is invaluable for understanding the specificity of CNPase and other 2H phosphoesterase family members. nih.govnih.govnih.gov This knowledge can also guide the design of specific inhibitors or activators to modulate the intracellular concentration of 2',3'-cIMPs and other 2',3'-cNMPs for research and therapeutic purposes.
Table 2: Key Findings from X-ray Crystallography of CNPase
| Complex | Key Insight | Implication for this compound |
| CNPase with 2',3'-cAMP (substrate analog) | Revealed the precise binding orientation of the substrate in the active site and the positioning of the nucleophilic water molecule. nih.gov | Provides a model for how this compound binds to the enzyme prior to hydrolysis. |
| CNPase with 2'-AMP (product) | Showed the conformation of the product after the cleavage of the cyclic phosphate ring. nih.gov | Illustrates the final step in the enzymatic degradation of 2',3'-cIMP to Inosine 2'-phosphate. hmdb.ca |
| CNPase in open and closed conformations | Demonstrated the dynamic movement of a loop structure during the catalytic cycle. nih.gov | Suggests that the enzyme undergoes a conformational change upon binding and processing this compound. |
Molecular Modeling and Computational Studies
In conjunction with experimental techniques like X-ray crystallography, molecular modeling and computational studies provide a dynamic view of the interactions between this compound and its biological targets. These in silico approaches allow researchers to simulate the behavior of these molecules, predict binding affinities, and explore the energetic landscapes of enzymatic reactions.
Computational methods can be used to model the docking of this compound into the active site of enzymes like CNPase, complementing the static pictures provided by crystallography. plos.org These models can help to rationalize the substrate specificity and reaction mechanism of such enzymes. Furthermore, quantum and molecular mechanical (QM/MM) computational modeling can be employed to investigate the electronic rearrangements that occur during the hydrolysis of the cyclic phosphate bond, providing a deeper understanding of the catalytic process. researchgate.net
These computational tools are also instrumental in the rational design of novel cell-permeable analogs of 2',3'-cNMPs. By predicting how chemical modifications will affect the molecule's conformation, solubility, and interaction with target proteins, researchers can prioritize the synthesis of the most promising candidates for experimental testing.
Unraveling the Full Biological Repertoire of 2',3'-Cyclic Nucleotides in Diverse Organisms
Recent research has begun to uncover the diverse biological roles of 2',3'-cyclic nucleotides, including this compound, across different domains of life. emory.edunih.govoup.com These molecules, once primarily considered as mere intermediates in RNA degradation, are now recognized as potential signaling molecules involved in a variety of cellular processes. tandfonline.compsu.edu
In bacteria such as E. coli and Salmonella, 2',3'-cNMPs have been shown to modulate biofilm formation, motility, and responses to cellular stress. nih.govemory.edutandfonline.comnih.gov Their production in these organisms is linked to RNA degradation by enzymes like RNase I. emory.edutandfonline.comnih.gov In the plant kingdom, studies in Arabidopsis thaliana have demonstrated that 2',3'-cAMP levels increase in response to wounding and other stressors. nih.govoup.com This cyclic nucleotide is involved in regulating stress responses, including the modulation of gene expression related to salt stress and defense against pathogens. nih.govoup.com
Even in archaea, the third domain of life, 2',3'-cNMPs have been identified. oup.comnih.gov In organisms like Haloferax volcanii and Sulfolobus acidocaldarius, all four major 2',3'-cNMPs (A, U, C, and G) have been detected, often at concentrations significantly higher than their 3',5'-cyclic counterparts. oup.comfrontiersin.org While their specific functions in archaea are still under investigation, their presence suggests an ancient and conserved role in cellular physiology. oup.comnih.govbiomolecularsystems.com The continued exploration of the biological roles of 2',3'-cNMPs in this wide array of organisms promises to reveal novel signaling pathways and regulatory networks. tandfonline.compsu.edu
Table 3: Identified Roles of 2',3'-Cyclic Nucleotides in Different Organisms
| Organism | Cellular Process/Response | Key Findings |
| Bacteria (E. coli, Salmonella) | Biofilm formation, motility, stress response | 2',3'-cNMPs, produced via RNA degradation, influence gene expression related to these phenotypes. emory.edutandfonline.comnih.gov |
| Plants (Arabidopsis thaliana) | Stress signaling (wounding, salt stress) | Levels of 2',3'-cAMP increase upon stress, leading to changes in the transcriptome, proteome, and metabolome. nih.govoup.com |
| Archaea (H. volcanii, S. acidocaldarius) | Putative signaling | 2',3'-cNMPs are present at notable concentrations, suggesting potential roles in processes like osmoregulation. oup.comnih.govfrontiersin.org |
Investigating the Role in Evolutionary Biology and the RNA World Hypothesis
The existence and properties of 2',3'-cyclic nucleotides have significant implications for theories on the origin of life, particularly the "RNA world" hypothesis. nih.govvusci.org This hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life, capable of both storing information and catalyzing chemical reactions.
A central challenge in the RNA world hypothesis is explaining how RNA polymers could have formed from monomeric nucleotides under prebiotic conditions. mdpi.comd-nb.infopnas.orgresearchgate.net 2',3'-cyclic nucleotides have long been considered as potent precursors for the non-enzymatic polymerization of RNA. nih.govmdpi.com The strained five-membered ring of the 2',3'-cyclic phosphate is thermodynamically activated for polymerization, making it a plausible monomer for the abiotic synthesis of RNA chains. nih.gov Plausible prebiotic synthetic routes to 2',3'-cyclic nucleotides have been proposed, further strengthening their candidacy as key players in the origin of life. nih.govmdpi.com
The fact that many self-cleaving ribozymes (RNA enzymes) generate 2',3'-cyclic phosphate products lends further support to this idea, as these reactions are reversible. nih.gov The study of 2',3'-cyclic nucleotides in the context of prebiotic chemistry and the RNA world helps to bridge the gap between the chemical simplicity of the early Earth and the biochemical complexity of modern life.
Q & A
Q. What model systems are optimal for studying this compound's metabolic and signaling roles?
- Methodological Answer : Bovine plasma and milk provide physiologically relevant models for lipid metabolism studies . For immunostimulatory effects, human peripheral blood mononuclear cells (PBMCs) or HEK293-STING reporter cells are used to quantify type I interferon induction .
Tables of Key Findings
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 330.0365 g/mol | |
| Enzymatic Hydrolysis (CNPase) | ||
| STING Activation (EC₅₀) | 0.4–4.7 μM (fluorinated analogs) | |
| Plasma Concentration (Bovine) | 1.45 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
